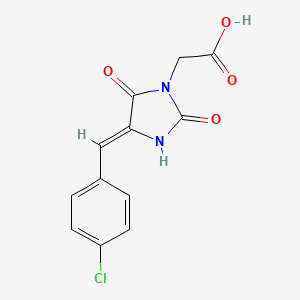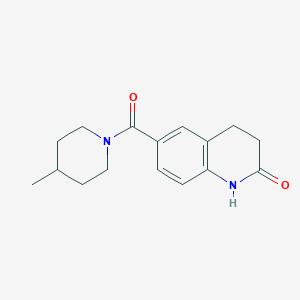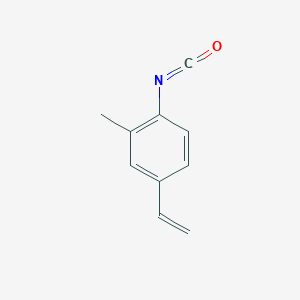
4-Ethenyl-1-isocyanato-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C10H9NO It is a derivative of benzene, characterized by the presence of an ethenyl group, an isocyanate group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-isocyanato-2-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzene (toluene).
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Isocyanate Group: The isocyanate group can be introduced by reacting the intermediate product with phosgene (COCl2) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-1-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The isocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.
Polymerization: The ethenyl group can undergo polymerization reactions, forming polymers with various properties depending on the polymerization conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and water.
Polymerization: Catalysts such as free radical initiators (e.g., benzoyl peroxide) or coordination catalysts (e.g., Ziegler-Natta catalysts).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives such as nitrobenzene, sulfonated benzene, and halogenated benzene.
Nucleophilic Substitution: Ureas, carbamates, and other derivatives.
Polymerization: Polymers with varying molecular weights and properties.
Applications De Recherche Scientifique
4-Ethenyl-1-isocyanato-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-1-isocyanato-2-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The ethenyl group can undergo polymerization, forming long-chain polymers with specific properties. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isocyanato-1-methylbenzene: Similar structure but lacks the ethenyl group.
4-Ethynyltoluene: Similar structure but contains an ethynyl group instead of an isocyanate group.
4-Methylphenyl isocyanate: Similar structure but lacks the ethenyl group.
Uniqueness
4-Ethenyl-1-isocyanato-2-methylbenzene is unique due to the presence of both an ethenyl group and an isocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
83215-19-4 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
4-ethenyl-1-isocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H9NO/c1-3-9-4-5-10(11-7-12)8(2)6-9/h3-6H,1H2,2H3 |
Clé InChI |
KMAHHLFNFUASFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


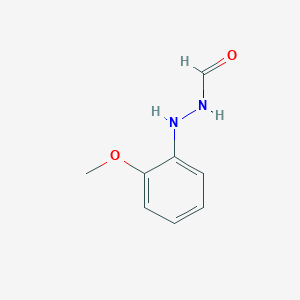



![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)

![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
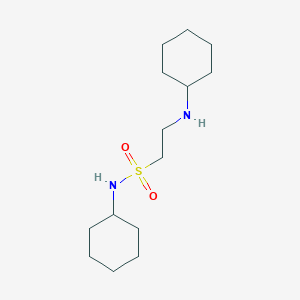
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)

![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
